molecular formula C37H69ClO4 B570673 rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol CAS No. 1429655-90-2

rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol

Cat. No.: B570673
CAS No.: 1429655-90-2
M. Wt: 613.405
InChI Key: RMBOEEVDXVEBFI-ZCXUNETKSA-N
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Description

rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol: is a synthetic compound that belongs to the class of 3-chloropropanediols (3-MCPD) It is characterized by the presence of palmitoyl and oleoyl fatty acid chains attached to a chloropropanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol typically involves the esterification of 3-chloropropanediol with palmitic acid and oleic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol involves its interaction with cellular lipid metabolism pathways. The compound can be incorporated into cellular membranes, affecting their fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing the synthesis and degradation of various lipids .

Comparison with Similar Compounds

Comparison: rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol is unique due to its specific combination of palmitoyl and oleoyl chains attached to the chloropropanediol backbone. This unique structure imparts distinct physicochemical properties and biological activities compared to other similar compounds. For instance, rac-1-Palmitoyl-2-oleoyl-3-chloropropanediol has a different positional isomerism, which can lead to variations in its reactivity and interactions with biological systems .

Properties

CAS No.

1429655-90-2

Molecular Formula

C37H69ClO4

Molecular Weight

613.405

IUPAC Name

(3-chloro-2-hexadecanoyloxypropyl) (Z)-octadec-9-enoate

InChI

InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17-

InChI Key

RMBOEEVDXVEBFI-ZCXUNETKSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl

Synonyms

rac-1-Oleoyl-2-palmitoyl-3-chloropropanediol;  (9Z)-3-Chloro-2-[(1-oxohexadecyl)oxy]propyl Ester 9-Octadecenoic Acid;  3-Chloro-2-(palmitoyloxy)propyl Oleate

Origin of Product

United States

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